molecular formula C13H10N2 B11900497 5-Phenylpyrazolo[1,5-A]pyridine

5-Phenylpyrazolo[1,5-A]pyridine

Cat. No.: B11900497
M. Wt: 194.23 g/mol
InChI Key: SXTFYUQMDGRLDK-UHFFFAOYSA-N
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Description

5-Phenylpyrazolo[1,5-A]pyridine is an organic compound belonging to the class of heterocyclic compounds known as pyrazolopyridines. This compound features a fused ring system consisting of a pyrazole ring fused to a pyridine ring, with a phenyl group attached to the pyrazole ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylpyrazolo[1,5-A]pyridine typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-aminopyrazole with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-Phenylpyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Phenylpyrazolo[1,5-A]pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific photophysical properties

Mechanism of Action

The mechanism of action of 5-Phenylpyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenylpyrazolo[1,5-A]pyridine is unique due to its specific fused ring system and the presence of a phenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

5-phenylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C13H10N2/c1-2-4-11(5-3-1)12-7-9-15-13(10-12)6-8-14-15/h1-10H

InChI Key

SXTFYUQMDGRLDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=NN3C=C2

Origin of Product

United States

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